Methyl[4-(methylsulfanyl)butan-2-yl]amine is classified as an organic amine. It contains both a methyl group and a methylsulfanyl group attached to a butan-2-yl backbone. The presence of the sulfur atom in the methylsulfanyl group imparts unique properties to the compound, making it relevant for various chemical applications. Its structural formula can be represented as follows:
The synthesis of methyl[4-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes:
This method has been reported to yield significant amounts of the desired compound with good selectivity .
The molecular structure of methyl[4-(methylsulfanyl)butan-2-yl]amine features a central butane chain with functional groups that influence its reactivity and physical properties:
The presence of these groups affects the polarity and solubility of the compound in various solvents. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances between atoms.
Methyl[4-(methylsulfanyl)butan-2-yl]amine can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties .
Methyl[4-(methylsulfanyl)butan-2-yl]amine exhibits distinct physical and chemical properties:
These properties influence its behavior in various chemical environments and its suitability for specific applications .
Methyl[4-(methylsulfanyl)butan-2-yl]amine has potential applications across several fields:
Research continues into optimizing its synthesis and exploring novel applications, particularly in drug development where modifications to its structure could yield compounds with improved efficacy against diseases .
Methyl[4-(methylsulfanyl)butan-2-yl]amine (CAS 1334146-65-4) serves as a critical building block in rational drug design, particularly in antimalarial and protease inhibitor development. This thioether-containing amine enables precise modulation of lipophilicity and stereoelectronic properties in lead compounds. Its incorporation into 4-aminoquinoline scaffolds has yielded derivatives with nanomolar efficacy against chloroquine-resistant Plasmodium falciparum strains, addressing a key challenge in antimalarial therapy [3]. The compound’s structure facilitates hydrogen bonding through the amine group while the thioether moiety enhances membrane permeability – a dual functionality exploited in optimizing blood-brain barrier penetration for neurological targets [6].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₅NS | High-res MS |
Molecular Weight | 133.26 g/mol | Calculated |
Hydrogen Bond Acceptors | 2 | Computational modeling |
Hydrogen Bond Donors | 1 | Computational modeling |
Calculated LogP | 1.32 | Reversed-phase HPLC |
The compound’s chiral center (position C2) enables stereoselective synthesis of bioactive molecules. Researchers have leveraged this feature to develop enantiomerically pure β-secretase inhibitors showing >50-fold selectivity over cathepsin D in Alzheimer’s disease models. This stereochemical control directly influences target engagement kinetics and metabolic stability [6].
Thioether-functionalized amines emerged as strategic pharmacophores following the 1980s antimalarial resistance crisis. Early synthetic routes to Methyl[4-(methylsulfanyl)butan-2-yl]amine involved hazardous thiomethylation protocols with poor stereocontrol. Contemporary methods employ three optimized approaches:
Reductive Amination:Ketone intermediates undergo Pd-catalyzed asymmetric reductive amination (85-92% ee) using chiral auxiliaries like (R)-BINAP [3]
Nucleophilic Substitution:Displacement of mesylated alcohols with methylthiolate anion (SN₂ conditions, 60-75% yield) [3]
Mannich-Type Functionalization:One-pot condensation of formaldehyde, methylamine, and methylthio-containing carbonyls (70-85% yield) [5]
Table 2: Evolution of Synthetic Methodologies
Era | Dominant Method | Chiral Control | Yield Range |
---|---|---|---|
1980-2000 | Thiomethylation of halides | Racemic | 40-55% |
2000-2010 | Enzymatic resolution | Partial (≤78% ee) | 30-50% |
2010-Present | Asymmetric hydrogenation | High (≥90% ee) | 75-92% |
The stereochemical breakthrough came with Sinha’s chiral pool strategy using amino acid precursors to install defined stereocenters. This enabled scalable production of (S)-enantiomers showing 3.7-fold greater antimalarial potency than racemates against K1 strains [3]. Parallel innovations introduced thioether bioisosteres – converting sulfides to sulfoxides or sulfones – to fine-tune metabolic stability without compromising target affinity [5].
The electronic and steric properties of Methyl[4-(methylsulfanyl)butan-2-yl]amine follow three established theoretical frameworks:
Electronic Effects:The sulfur atom’s polarizability (atomic refractivity = 15.6) creates a "soft nucleophile" character that enhances transition-state interactions with metalloenzyme active sites. Density functional theory calculations confirm HOMO electron density localization on sulfur (Mulliken charge: -0.28), facilitating coordinate covalent bonding with Zn²⁺ in matrix metalloproteinases [6].
Lipophilicity Contributions:The methylthio group increases LogD₇.₄ by 0.8-1.2 units versus oxygen analogs – a critical factor in membrane partitioning. QSAR models of 4-aminoquinoline derivatives show optimal antimalarial activity at calculated LogP 3.7-4.2, precisely achieved when incorporating this thioether moiety [3].
Metabolic Fate Prediction:Computational metabolomics (MetaSite v5.0) identifies two primary detoxification pathways:
The compound exemplifies bioisosteric replacement strategies where thioethers substitute for:
Table 3: Bioisosteric Applications
Target Compound Class | Replaced Moiety | Potency Change | Selectivity Index |
---|---|---|---|
4-Aminoquinolines | Diethylaminoethyl | 12× ↑ vs CQ-R | 3.5× improvement |
β-Secretase Inhibitors | tert-Butyl carbamate | Kᵢ 38 nM → 22 nM | >100 vs Cathepsin D |
HDAC Inhibitors | Phenylthioglycolate | IC₅₀ 85 nM | 7× vs HDAC1/HDAC3 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: